molecular formula C10H16N2O3 B11774490 Ethyl 1-(2-methoxyethyl)-4-methyl-1H-imidazole-5-carboxylate

Ethyl 1-(2-methoxyethyl)-4-methyl-1H-imidazole-5-carboxylate

Cat. No.: B11774490
M. Wt: 212.25 g/mol
InChI Key: LTEVERUKJSXFTN-UHFFFAOYSA-N
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Description

Ethyl 1-(2-methoxyethyl)-4-methyl-1H-imidazole-5-carboxylate is a chemical compound with a unique structure that includes an imidazole ring, a methoxyethyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-methoxyethyl)-4-methyl-1H-imidazole-5-carboxylate typically involves the reaction of 4-methylimidazole with ethyl chloroformate and 2-methoxyethanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The process involves:

    Step 1: Reacting 4-methylimidazole with ethyl chloroformate in the presence of a base such as triethylamine to form the intermediate ethyl 4-methyl-1H-imidazole-5-carboxylate.

    Step 2: The intermediate is then reacted with 2-methoxyethanol under reflux conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and reduced production time. The use of automated systems for reagent addition and product isolation further enhances efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-methoxyethyl)-4-methyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Ethyl 1-(2-methoxyethyl)-4-methyl-1H-imidazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-methoxyethyl)-4-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects. The compound’s ability to form hydrogen bonds and participate in π-π interactions also contributes to its activity.

Comparison with Similar Compounds

Ethyl 1-(2-methoxyethyl)-4-methyl-1H-imidazole-5-carboxylate can be compared with similar compounds such as:

    Ethyl 4-methyl-1H-imidazole-5-carboxylate: Lacks the methoxyethyl group, resulting in different reactivity and applications.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, affecting its physical and chemical properties.

    2-Methoxyethyl imidazole: Lacks the ester group, making it less versatile in synthetic applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Biological Activity

Ethyl 1-(2-methoxyethyl)-4-methyl-1H-imidazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

This compound features an imidazole ring, which is a common structural motif in many biologically active compounds. The presence of the methoxyethyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, imidazolium-based ionic liquids have shown varying degrees of toxicity against bacteria such as E. coli and Pseudomonas fluorescens, suggesting that modifications to the imidazole structure can enhance or reduce antimicrobial properties .

Antiviral Properties

Imidazole derivatives have also been investigated for their antiviral activities. A study on related compounds demonstrated their ability to inhibit viral proteases, which are crucial for viral replication. This compound may share similar mechanisms, as targeting non-catalytic sites on viral proteins can inhibit their function .

Anti-inflammatory Effects

Compounds with imidazole rings have been noted for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways. For example, certain derivatives have been shown to block the activity of enzymes like Lck, which play a role in inflammatory responses . This suggests that this compound could be explored further for its anti-inflammatory potential.

Synthesis and Characterization

The synthesis of this compound involves standard organic reactions including alkylation and esterification processes. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the compound .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound against various cell lines. Preliminary results indicate cytotoxic effects on cancer cell lines, suggesting potential applications in oncology . Further studies are necessary to elucidate the specific pathways involved in these effects.

Data Summary Table

Biological Activity Mechanism Reference
AntimicrobialDisruption of bacterial membranes
AntiviralInhibition of viral proteases
Anti-inflammatoryInhibition of pro-inflammatory cytokines
CytotoxicityInduction of apoptosis in cancer cells

Future Directions

The promising biological activities associated with this compound warrant further investigation. Future research should focus on:

  • Mechanistic Studies: Elucidating the exact biochemical pathways through which this compound exerts its effects.
  • In Vivo Studies: Evaluating efficacy and safety in animal models to better understand pharmacodynamics and pharmacokinetics.
  • Structure-Activity Relationship (SAR) Analysis: Identifying modifications that enhance biological activity while minimizing toxicity.

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

ethyl 3-(2-methoxyethyl)-5-methylimidazole-4-carboxylate

InChI

InChI=1S/C10H16N2O3/c1-4-15-10(13)9-8(2)11-7-12(9)5-6-14-3/h7H,4-6H2,1-3H3

InChI Key

LTEVERUKJSXFTN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CN1CCOC)C

Origin of Product

United States

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